molecular formula C20H10Cl2N2O4 B13144215 1-(2,6-Dichloro-4-nitroanilino)anthracene-9,10-dione CAS No. 62322-91-2

1-(2,6-Dichloro-4-nitroanilino)anthracene-9,10-dione

Cat. No.: B13144215
CAS No.: 62322-91-2
M. Wt: 413.2 g/mol
InChI Key: HNSXRUFBFGLPDB-UHFFFAOYSA-N
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Description

1-((2,6-Dichloro-4-nitrophenyl)amino)anthracene-9,10-dione is a synthetic organic compound that belongs to the anthraquinone family. This compound is characterized by its complex structure, which includes a dichloronitrophenyl group attached to an anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,6-Dichloro-4-nitrophenyl)amino)anthracene-9,10-dione typically involves the following steps:

    Nitration: The starting material, 2,6-dichloroaniline, undergoes nitration to introduce a nitro group at the 4-position.

    Coupling Reaction: The nitrated product is then coupled with anthracene-9,10-dione under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-((2,6-Dichloro-4-nitrophenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted anthraquinones and reduced derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-((2,6-Dichloro-4-nitrophenyl)amino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-((2,6-Dichloro-4-nitrophenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: The parent compound, known for its use in dyes and pigments.

    Mitoxantrone: A related anthracenedione used in cancer therapy.

    Ametantrone: Another anthracenedione with anticancer properties.

Uniqueness

1-((2,6-Dichloro-4-nitrophenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62322-91-2

Molecular Formula

C20H10Cl2N2O4

Molecular Weight

413.2 g/mol

IUPAC Name

1-(2,6-dichloro-4-nitroanilino)anthracene-9,10-dione

InChI

InChI=1S/C20H10Cl2N2O4/c21-14-8-10(24(27)28)9-15(22)18(14)23-16-7-3-6-13-17(16)20(26)12-5-2-1-4-11(12)19(13)25/h1-9,23H

InChI Key

HNSXRUFBFGLPDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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